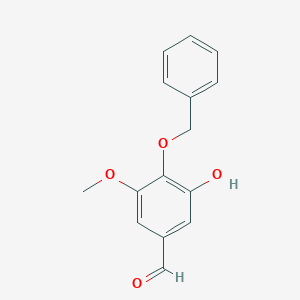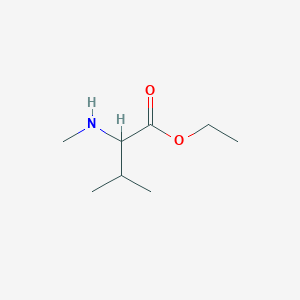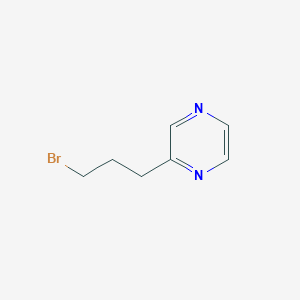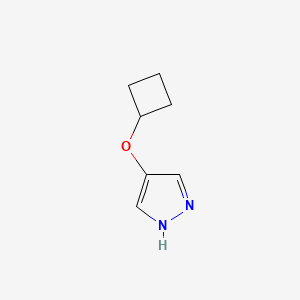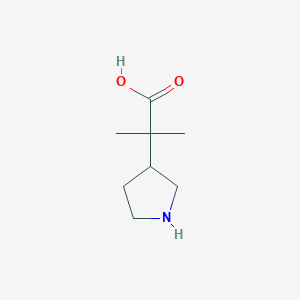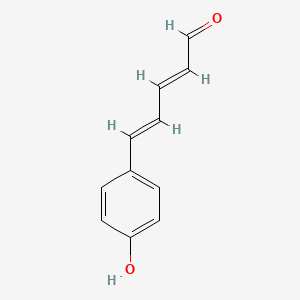
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a hydroxyphenyl group attached to a penta-2,4-dienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal can be achieved through several methods. One common approach involves the use of a Grignard reagent or an organolithium reagent. The reaction typically starts with the preparation of the appropriate precursor, followed by the addition of the Grignard or organolithium reagent to form the desired product. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Scientific Research Applications
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress responses .
Comparison with Similar Compounds
(2E)-2,4-pentadienal: A structurally similar compound with a different substitution pattern.
2,4-pentadien-1-al: Another related compound with similar chemical properties.
Uniqueness: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1456621-62-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C11H10O2/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h1-9,13H/b3-1+,4-2+ |
InChI Key |
VXAQSYLNHLSHDY-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
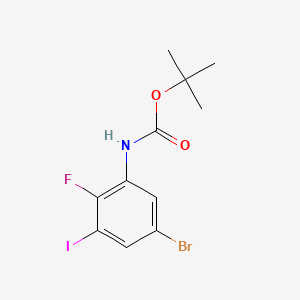
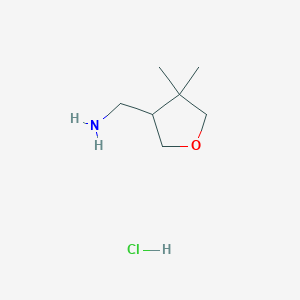
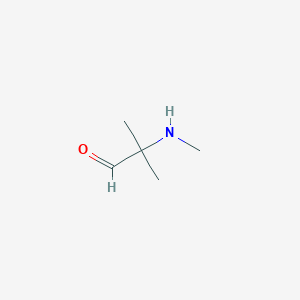
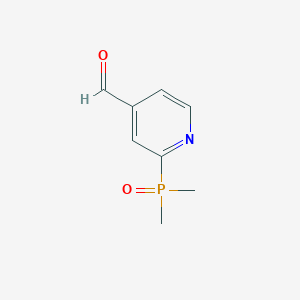
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
